3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its incorporation into various pharmaceutical agents, enhancing their physicochemical properties and biological activity. The molecular formula for this compound is CHClNO and it typically appears as a white to yellow solid.
The compound is synthesized through various chemical methods and has been studied for its potential applications in drug development, particularly in the formulation of antihistamine drugs like Rupatidine, where it replaces the pyridine ring to improve efficacy and stability.
The synthesis of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method employs sodium borohydride and cobalt(II) chloride in methanol under reflux conditions, yielding moderate amounts of the desired product .
In laboratory settings, the synthesis can be optimized for scalability and efficiency. A more recent approach has utilized intramolecular reactions involving cyclobutane-derived dicarboxylic acid derivatives, which have shown high yields and efficiency in producing this bicyclic compound .
The molecular structure of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride features a seven-membered heterocyclic ring containing a nitrogen atom. The presence of the carboxylic acid group (COOH) allows for conjugation and modification, influencing the molecule's solubility and interaction with biological targets .
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various reactions typical of carboxylic acids, such as esterification and amidation. Its bicyclic structure allows for potential cycloaddition reactions, which are useful in synthesizing more complex molecules .
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid group, which can participate in nucleophilic acyl substitution reactions. Additionally, its nitrogen atom may play a role in coordination with metal ions or other electrophiles during synthetic transformations .
At the molecular level, 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the context of its use.
The compound influences various cellular processes by interacting with enzymes and proteins, affecting cell signaling pathways and gene expression. Its incorporation into drug structures has shown to improve metabolic stability and lipophilicity, crucial for therapeutic efficacy and safety.
The chemical properties are characterized by its ability to undergo typical reactions associated with carboxylic acids, including:
These properties make it a versatile compound for further functionalization in organic synthesis and medicinal chemistry applications .
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Further studies are needed to explore its full potential in biological applications and drug development contexts.
The strategic incorporation of azabicyclic frameworks into drug candidates has evolved substantially since the early 20th century. Initial efforts focused on simple piperidine and pyrrolidine derivatives as conformational constraints for neurotransmitter analogs. The discovery of clinically valuable molecules like tropane alkaloids (e.g., atropine) demonstrated the profound biological impact of bridged nitrogen systems, driving interest in more complex polycyclic architectures [3].
By the 1980s, medicinal chemists began systematically exploring ring strain effects and vector geometry in bicyclic systems. This research revealed that azabicyclo[3.1.1]heptanes offer a unique spatial arrangement where the nitrogen bridgehead creates defined exit vectors approximating 120° angles—closely mirroring the geometry of meta-substituted benzenes and pyridines. However, early synthetic routes to these structures involved low-yielding sequences (often <15% overall yield) requiring cryogenic conditions, limiting their practical application [4].
The breakthrough came with Mykhailiuk's 2023 development of a scalable synthesis leveraging spirocyclic oxetanyl nitrile intermediates, enabling multigram production of 3-azabicyclo[3.1.1]heptane derivatives. This methodology transformed the scaffold from a structural curiosity to a practically accessible bioisostere. Computational analysis confirmed that the protonated nitrogen form (predominant at physiological pH) exhibits a dipole moment (4.2 D) and H-bonding capacity nearly identical to pyridine, while offering superior conformational control due to its locked bicyclic structure [4] [5].
Table 1: Evolution of Key Azabicyclic Scaffolds in Medicinal Chemistry
Scaffold Type | Representative Structure | Historical Application Era | Key Limitations |
---|---|---|---|
Piperidine | Monocyclic N-heterocycle | 1950s–Present | High flexibility, metabolic oxidation |
Quinuclidine | 1-Azabicyclo[2.2.2]octane | 1970s–Present | Excessive basicity, high molecular weight |
2-Azabicyclo[2.2.1]heptane | Nortropane core | 1980s–Present | Chirality management, synthetic complexity |
3-Azabicyclo[3.1.1]heptane | Target scaffold | Post-2020 | Initial synthetic inaccessibility |
Bioisosteric replacement represents a cornerstone strategy for improving drug-like properties without compromising target engagement. The 3-azabicyclo[3.1.1]heptane system functions as a pyridine surrogate by replicating critical molecular metrics: (1) comparable van der Waals volume (≈68 ų vs. pyridine's 62 ų), (2) similar nitrogen pKₐ (protonated form: 7.8–8.2), and (3) nearly identical distance between substituents (4.1 Å vs. pyridine's 4.0 Å for 3,5-disubstitution) [4]. These parameters enable it to maintain binding interactions while transforming suboptimal pharmacokinetic profiles through three primary mechanisms:
Lipophilicity Reduction: Replacement of pyridine with 3-azabicyclo[3.1.1]heptane reduces calculated log P by 0.5–1.2 units due to decreased π-electron density. This shift directly impacts permeability and plasma protein binding, as demonstrated in the Rupatadine analog (19), where cLogP decreased from 5.1 to 4.3 while maintaining H1-receptor antagonism (Kᵢ = 2.3 nM vs. 1.8 nM for parent) [4] [5].
Metabolic Stabilization: The saturated framework eliminates metabolic vulnerabilities associated with aromatic oxidation. Cytochrome P450 metabolism studies showed a 10-fold reduction in clearance for the Rupatadine analog containing the 3-azabicyclo[3.1.1]heptane moiety compared to the pyridine-containing parent compound. This translated to a 6.7-fold increase in oral bioavailability (rat model) and extended plasma half-life [4].
Solubility Enhancement: Introduction of the bicyclic isostere dramatically improves aqueous solubility, as evidenced by the hydrochloride salt form of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (1628783-92-5) achieving >50 mg/mL solubility in buffered aqueous systems. This property stems from the scaffold's ability to form stable zwitterionic structures and its reduced crystal lattice energy [2] [6].
Table 2: Physicochemical Properties of 3-Azabicyclo[3.1.1]heptane Derivatives vs. Pyridine Analogs
Property | Pyridine-Containing Drug | 3-Azabicyclo[3.1.1]heptane Analog | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 12–35 µM | 150–420 µM | 5–12x increase |
Microsomal Stability (t₁/₂) | 8.7 min | >90 min | >10x increase |
P-gp Efflux Ratio | 8.2 | 2.1 | 4x reduction |
Plasma Protein Binding | 92–97% | 78–85% | 10–15% reduction |
The synthetic accessibility of functionalized derivatives enables precise structure-property optimization. Key derivatives include:
Recent industrial adoption is evidenced by Fluorochem's catalog offering of the hydrochloride salt (F389350, 95% purity) with detailed handling specifications, confirming transition from academic curiosity to commercially viable building block [2]. The synthesis scale-up achievements (40g batches demonstrated) further support its growing importance in lead optimization campaigns targeting CNS, cardiovascular, and anti-inflammatory disease areas where pyridine-containing drugs face pharmacokinetic limitations [5] [8].
Table 3: Commercially Available 3-Azabicyclo[3.1.1]heptane Building Blocks
CAS Number | Chemical Name | Molecular Formula | Purity | Supplier |
---|---|---|---|---|
1628783-92-5 | 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl | C₇H₁₂ClNO₂ | ≥95% | Fluorochem, AChemBlock |
1628897-76-6 | 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid | C₇H₁₁NO₂ | >95% | BLD Pharm |
Not assigned | 3-Azabicyclo[3.1.1]heptane-1,5-dicarboxylic acid HCl | C₈H₁₂ClNO₄ | 95% | AChemBlock |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0